1,2,6,9-Tetramethylphenanthrene
Description
Classification within Polycyclic Aromatic Hydrocarbons (PAHs)
1,2,6,9-Tetramethylphenanthrene is classified as a polycyclic aromatic hydrocarbon (PAH). wikipedia.orgepa.tas.gov.au PAHs are a large group of organic compounds composed of two or more fused aromatic (benzene) rings. wikipedia.orgepa.tas.gov.autalema.comnih.gov These compounds are typically formed from the incomplete combustion of organic materials such as coal, oil, gas, and wood. epa.tas.gov.autalema.com
The core structure of this compound is phenanthrene (B1679779), a three-ring PAH. wikipedia.orgtalema.com The addition of four methyl groups to this parent structure makes it an alkylated PAH. d-nb.infonih.gov PAHs can be categorized based on the number of fused rings. Those with two or three rings are considered low-molecular-weight (LMW) PAHs, while those with four or more are high-molecular-weight (HMW) PAHs. talema.comnih.gov Phenanthrene and its derivatives, including this compound, fall into the LMW category. talema.com
The general characteristics of PAHs include being uncharged, non-polar, and planar molecules. wikipedia.org They are often found in fossil fuel deposits like coal and petroleum. wikipedia.org
Table 1: General Classification of this compound
| Category | Classification |
| Broad Chemical Class | Polycyclic Aromatic Hydrocarbons (PAHs) wikipedia.orgepa.tas.gov.au |
| Sub-Class | Alkylated PAH d-nb.infonih.gov |
| Parent Compound | Phenanthrene wikipedia.orgtalema.com |
| Molecular Weight Class | Low-Molecular-Weight (LMW) PAH talema.comnih.gov |
Significance as an Alkylated Phenanthrene Isomer in Contemporary Chemical and Environmental Studies
Alkylated phenanthrenes, including isomers like this compound, hold significant importance in modern chemical and environmental research, primarily due to their association with petrogenic sources and their utility as environmental biomarkers. nih.govnih.govresearchgate.neteuropa.eu
In environmental science, alkylated phenanthrenes are recognized as major components of crude oil. nih.govuib.no For instance, following the Deepwater Horizon oil spill, alkylated phenanthrenes were identified as the most abundant petrogenic PAHs in the released crude oil. nih.govdocumentsdelivered.com Their presence and distribution in environmental samples such as sediments can help in identifying the source and extent of oil contamination.
The study of alkylated PAHs is crucial because their properties and biological effects can differ from their parent, non-substituted compounds. d-nb.info Research into the metabolism of alkylated phenanthrenes, such as 1-methylphenanthrene (B47540) and 9-ethylphenanthrene, indicates that the alkyl side chains are often a primary site of metabolic activity. d-nb.infonih.gov Understanding these metabolic pathways is essential for assessing the potential impacts of these compounds. For example, the identification of specific metabolites can serve as biomarkers of exposure to particular alkylated PAHs. nih.govdocumentsdelivered.comepa.gov
The use of biomarkers is a growing field in environmental health research, allowing for the assessment of exposure to various environmental contaminants. nih.govresearchgate.neteuropa.eu In the context of PAHs, metabolites of compounds like phenanthrene are being investigated as potential biomarkers to understand individual differences in metabolic activation and detoxification of these widespread pollutants. epa.gov While much of the focus has been on parent PAHs, the study of their alkylated forms is critical for a comprehensive understanding of the environmental fate and effects of petroleum-derived pollution. d-nb.infouib.no
Table 2: Research Focus on Alkylated Phenanthrenes
| Research Area | Significance of Alkylated Phenanthrenes |
| Environmental Forensics | Tracing sources of petroleum contamination. nih.gov |
| Toxicology | Investigating developmental toxicity in organisms like fish. uib.no |
| Metabolism Studies | Understanding how organisms process these compounds. d-nb.infonih.gov |
| Biomarker Development | Identifying specific metabolites to measure exposure. nih.govdocumentsdelivered.comepa.govnih.gov |
Structure
3D Structure
Properties
IUPAC Name |
1,2,6,9-tetramethylphenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18/c1-11-5-7-15-13(3)10-17-14(4)12(2)6-8-16(17)18(15)9-11/h5-10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFJWRZAPBOJONX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC3=C2C=CC(=C3C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40697817 | |
| Record name | 1,2,6,9-Tetramethylphenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40697817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204256-39-3 | |
| Record name | 1,2,6,9-Tetramethylphenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40697817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Structural Characterization and Spectroscopic Analysis of 1,2,6,9 Tetramethylphenanthrene
Spectroscopic Techniques for Molecular Architecture Elucidation
A suite of spectroscopic methods is essential for the definitive identification and characterization of 1,2,6,9-tetramethylphenanthrene. These techniques provide complementary information regarding the compound's molecular formula, connectivity, and the chemical environment of its constituent atoms.
Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is a cornerstone for the analysis of this compound. psu.eduumanitoba.ca In electron ionization (EI) mode, this compound, with a molecular formula of C18H18 and a molecular weight of approximately 234.34 g/mol , typically exhibits a prominent molecular ion peak (M+). molbase.comscbt.com For quantitative analysis, the molecular ion at a mass-to-charge ratio (m/z) of 234 is often used, along with a significant fragment ion at m/z 219, corresponding to the loss of a methyl group (–CH3). bver.co.kr High-resolution mass spectrometry (HRMS) can further enhance specificity, allowing for the differentiation of isomers that would otherwise be indistinguishable by nominal mass alone. umanitoba.ca
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for elucidating the detailed molecular structure. While specific experimental NMR data for this compound is not widely available in published literature, the technique remains critical for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals. molbase.com For a given tetramethylphenanthrene isomer, ¹H NMR would provide information on the chemical shifts and coupling constants of the aromatic and methyl protons, revealing their electronic environments and proximity to one another. ¹³C NMR would complement this by identifying the chemical shifts of all 18 carbon atoms, distinguishing between quaternary carbons, protonated aromatic carbons, and methyl carbons.
Other spectroscopic techniques such as High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) are also employed, particularly for the analysis of PAHs in complex mixtures, such as environmental or seafood samples. iaea.orgfda.gov
Table 1: Mass Spectrometric Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C18H18 | molbase.comscbt.com |
| Molecular Weight | 234.34 g/mol | scbt.com |
| Quantification Ion (m/z) | 234 | bver.co.kr |
| Fragment Ion (m/z) | 219 | bver.co.kr |
X-ray Crystallography and Solid-State Structural Determination of Tetramethylphenanthrenes
While a specific single-crystal X-ray diffraction study for this compound is not readily found in the surveyed literature, extensive crystallographic analysis of its isomers, such as 2,4,5,7-tetramethylphenanthrene, provides critical insights into the solid-state structure of this class of compounds. iucr.org X-ray crystallography offers an unparalleled, atom-level view of the molecule in its crystalline state, defining bond lengths, bond angles, and torsional angles with high precision.
For the related isomer 2,4,5,7-tetramethylphenanthrene (C18H18), the compound was found to crystallize in the monoclinic space group P21/c with one molecule in the asymmetric unit. iucr.org Such studies are fundamental for understanding how methyl substitution impacts the planarity of the phenanthrene (B1679779) core.
Table 2: Crystallographic Data for the Isomer 2,4,5,7-Tetramethylphenanthrene
Data from a study at 150 K.
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C18H18 | iucr.org |
| Molecular Weight | 234.34 g/mol | iucr.org |
| Crystal System | Monoclinic | iucr.org |
| Space Group | P21/c | iucr.org |
| a (Å) | 8.3604 (2) | iucr.org |
| b (Å) | 8.1567 (1) | iucr.org |
| c (Å) | 19.1388 (4) | iucr.org |
| β (°) | 95.467 (1) | iucr.org |
| Volume (ų) | 1299.20 (4) | iucr.org |
| Z (molecules/unit cell) | 4 | iucr.org |
The study of methyl group orientation and movement is crucial for understanding the subtle structural dynamics of alkylated phenanthrenes. X-ray diffraction analysis of 2,4,5,7-tetramethylphenanthrene revealed that the methyl groups exhibit different behaviors depending on their position. iucr.org The methyl groups located in the sterically crowded bay region (at positions 4 and 5) were found to be ordered. iucr.org In contrast, the methyl groups at the 2 and 7 positions were disordered, with their hydrogen atoms refined over two sets of sites with varying populations. iucr.org This disorder indicates that these methyl groups can adopt multiple conformations within the crystal lattice, highlighting their dynamic nature even in the solid state.
Furthermore, studies on related dimethylphenanthrenes have explored the rotational barriers of methyl groups. The energy barrier for the reorientation of a methyl group is influenced by its steric environment, including interactions with adjacent protons or other methyl groups on the aromatic ring. This dynamic behavior is a key aspect of the molecule's conformational landscape.
The "bay region" of phenanthrene, the sterically hindered area between the C4 and C5 positions, is a critical structural motif. Substitution in or near this region forces the aromatic system to distort from planarity to relieve steric strain. This distortion is quantified by the bay region torsion angle.
In the case of 2,4,5,7-tetramethylphenanthrene, which has methyl groups at the 4 and 5 positions, the C4–C12–C13–C5 torsion angle was measured to be 32.4(2)°. iucr.org This value is notably similar to that observed in 4,5-dimethylphenanthrene (B14150737) and 3,4,5,6-tetramethylphenanthrene, suggesting that the placement of additional methyl groups outside the bay region has little effect on this specific torsional angle. iucr.org This out-of-plane twisting of the phenanthrene core is a direct consequence of the steric repulsion between the bay-region methyl groups. The introduction of alkyl groups into a bay-region can cause the corresponding ring to twist out of the plane, a phenomenon that has been linked to the biological activity of some PAHs. nist.gov
Isomeric Purity Assessment and Characterization of Related Tetramethylphenanthrene Isomers
This compound is one of numerous possible tetramethylphenanthrene isomers. In environmental and petrogenic samples, these isomers often co-occur, making their individual separation and quantification a significant analytical challenge. psu.edu The assessment of isomeric purity is therefore crucial for accurate analysis.
Gas chromatography (GC) with high-resolution capillary columns, such as the HP-5MS, is the primary technique used to separate different tetramethylphenanthrene isomers. psu.edu The identification of individual isomers is typically based on comparing their retention times to those of authentic standards when available. psu.eduumanitoba.ca Comprehensive two-dimensional gas chromatography (GC×GC) coupled with high-resolution time-of-flight mass spectrometry (HR-TOF/MS) offers even greater resolving power, which is essential for separating co-eluting isomers in complex matrices. umanitoba.ca
The characterization of related isomers is important for building a complete analytical picture. For instance, the mass spectra of isomers like 2,4,5,7-tetramethylphenanthrene and 3,4,5,6-tetramethylphenanthrene are available and can serve as references, although mass spectra alone are often insufficient to distinguish between all isomers. nist.gov Therefore, a combination of chromatographic separation and mass spectrometric detection is indispensable for the reliable assessment of the isomeric purity of this compound in a sample.
Environmental Dynamics and Biogeochemical Cycling of 1,2,6,9 Tetramethylphenanthrene
Sources and Formation Pathways in Environmental Systems
The origins of 1,2,6,9-tetramethylphenanthrene in the environment can be traced to both natural and human-related activities, primarily categorized as petrogenic and pyrogenic sources. eurofins.comdtu.dk
Polycyclic aromatic hydrocarbons (PAHs) are broadly classified based on their origin: petrogenic PAHs are derived from petroleum and its refined products, while pyrogenic PAHs are formed during the incomplete combustion of organic materials. eurofins.comresearchgate.net This distinction is crucial for source apportionment in environmental studies.
Petrogenic Sources : These sources, such as crude oil and refined petroleum products, are characterized by a high abundance of alkylated PAHs (APAHs) relative to their parent, unsubstituted compounds. researchgate.netpsu.edu The profile of petrogenic PAHs is typically dominated by lower molecular weight compounds, particularly naphthalenes and phenanthrenes with various alkyl substitutions. researchgate.netpsu.edu The concentration of these alkylated homologue groups can be orders of magnitude higher than the total concentration of their parent PAHs. psu.edu
Pyrogenic Sources : In contrast, pyrogenic processes like the combustion of fossil fuels, wood, and coal tar result in a PAH profile dominated by the unsubstituted parent compounds. researchgate.netesaa.org These sources contain only small amounts of alkylated PAHs, as the high temperatures favor the formation of the more stable, non-alkylated aromatic rings. researchgate.net
Diagnostic ratios between different PAHs are often used to distinguish between these sources. esaa.org For instance, the relative abundance of alkylated phenanthrenes compared to phenanthrene (B1679779) itself can serve as an indicator of petrogenic input. researchgate.net The analysis of an extended suite of PAHs, including substituted compounds like this compound, greatly enhances the ability to determine the specific origins of contamination. eurofins.com
A major and increasingly recognized anthropogenic source of alkylated PAHs, including this compound, is the discharge of scrubber water from ships. chalmers.senih.gov Exhaust gas cleaning systems, or scrubbers, are used to remove sulfur oxides from ship engine exhaust by "washing" the gas with water. clearseas.orgalfalaval.com This process, however, transfers pollutants from the air to the water. clearseas.org The resulting scrubber water is a toxic mixture containing PAHs, alkyl-PAHs, and heavy metals that is then discharged into the marine environment. chalmers.senih.gov
Studies have identified this compound as a component of this discharged water. chalmers.sechalmers.se Research shows that scrubber water contains high concentrations of PAHs and their alkyl derivatives, with alkyl-PAHs sometimes being more prominent than the parent compounds. nih.gov The inclusion of alkylated PAHs in risk assessments has been shown to improve the prediction of scrubber water toxicity, with some estimates suggesting they contribute to over 85% of the risk-characterization ratio sum in open-loop scrubber water. chalmers.se
Environmental Distribution and Occurrence in Global Compartments
Once released, this compound is distributed throughout the environment, with documented presence in marine systems, the atmosphere, and remote regions like the Arctic.
This compound has been detected in marine sediments in various locations. A study of marine sediments off the coast of northern Mozambique identified the compound, attributing its presence to combustion-related activities associated with a local harbor, such as vessel traffic exhaust emissions. fao.org This highlights the impact of anthropogenic activities on coastal sediment contamination. fao.org
The compound's bioavailability in aquatic environments is demonstrated by its accumulation in marine organisms. In studies involving the clam Ruditapes philippinarum exposed to crude oil-contaminated sediments, this compound was one of the PAHs that showed a fairly constant rate of accumulation in the clam's tissues over a 14-day period. researchgate.netresearchgate.net This indicates that sediment-dwelling organisms can be a pathway for this contaminant to enter the marine food web. researchgate.net
| Location/Study | Matrix | Concentration / Finding | Source(s) |
| Offshore Mozambique | Marine Sediment (Pemba Harbor) | Detected as part of PAH contamination from anthropogenic, combustion-related sources. | fao.org |
| Laboratory Study | Tissues of clam (Ruditapes philippinarum) | Showed a constant rate of accumulation when exposed to contaminated sediment. | researchgate.netresearchgate.net |
| Russian Arctic Ocean | Dissolved Seawater | Detected in various seas with mean concentrations ranging from not detected to 0.21 ng/L. | copernicus.orgresearchgate.net |
Atmospheric transport is a rapid and direct pathway for pollutants to reach remote regions like the Arctic within days or weeks. scispace.com Research conducted in the Russian Arctic Ocean has confirmed the presence of this compound in the atmosphere and seawater, demonstrating the long-range transport of this compound. scispace.comcopernicus.org
In a comprehensive study, 35 different PAH species, including this compound, were quantified in aerosol, gas, and dissolved seawater phases across the Barents, Kara, Laptev, and East Siberian Seas. researchgate.netscispace.com The mean concentrations of this compound in the dissolved seawater phase varied across the different seas, as detailed in the table below. copernicus.org
| Arctic Sea | Mean Concentration in Dissolved Seawater (ng/L) |
| Barents Sea | 0.21 |
| Kara Sea | 0.15 |
| Laptev Sea | 0.04 |
| East Siberian Sea | 0.11 |
| Chukchi Sea | 0.21 |
| Bering Sea | 0.19 |
| Data sourced from a 2016 study on atmosphere-ocean exchange in the Russian Arctic Ocean. copernicus.org |
Diagnostic ratios indicated that PAHs in aerosols and the gas phase were primarily from pyrogenic (combustion) sources, whereas the PAHs in the dissolved water phase showed a mixture of both petrogenic and pyrogenic origins. scispace.com This suggests that both distant industrial/urban emissions and petroleum-related sources contribute to the contamination of the Arctic marine environment. scispace.com The study estimated a total monthly atmospheric input of the 35 analyzed PAHs to the Arctic Ocean at 1040 tonnes, highlighting the significance of this transport pathway. scispace.comcopernicus.org
Beyond its presence in air and water, this compound has been identified as a food contact chemical (FCC). researchgate.net FCCs are substances present in food contact materials (FCMs), such as packaging, that can potentially migrate into food. researchgate.netresearchgate.net
Migration testing is performed using food simulants, which are standardized substances that mimic the properties of different food types to test for chemical leaching. smithers.com These simulants are chosen to represent aqueous, acidic, alcoholic, and fatty foods. smithers.commerlett.com
| Simulant | Abbreviation | Represents Food Type |
| Ethanol 10% (v/v) | Food simulant A | Aqueous foods |
| Acetic acid 3% (w/v) | Food simulant B | Acidic foods (pH < 4.5) |
| Ethanol 20% (v/v) | Food simulant C | Alcoholic foods (≤ 20% alcohol) |
| Ethanol 50% (v/v) | Food simulant D1 | Alcoholic foods (> 20% alcohol), oil-in-water emulsions |
| Vegetable oil | Food simulant D2 | Fatty/lipophilic foods |
| Poly(2,6-diphenyl-p-phenylene oxide) | Food simulant E | Dry foods |
| Table based on European Union Regulation No. 10/2011. smithers.commerlett.com |
The listing of this compound as an FCC indicates its potential as an environmental exposure pathway through the diet, should it migrate from packaging materials into foodstuffs. researchgate.net
Environmental Persistence and Degradation Pathways of Alkylated Phenanthrenes
Alkylated polycyclic aromatic hydrocarbons (PAHs), such as this compound, are noted for their stability and recalcitrance in the environment. nih.gov Their persistence is a significant factor in their long-term environmental impact. d-nb.info As a class of compounds, PAHs enter the environment from various sources, including natural events like forest fires and volcanoes, as well as anthropogenic activities such as the burning of fossil fuels and industrial discharges. nih.govcdc.gov Alkylated PAHs are particularly abundant in petroleum and its refined products. mdpi.com
The environmental fate of these compounds is governed by their physicochemical properties. Generally, PAHs have low water solubility and a tendency to adsorb to solid particles in soil and sediment. cdc.gov This sorption can limit their availability for degradation. rsc.org The persistence of these chemicals is assessed by considering all abiotic and microbial transformation processes that contribute to their removal from the environment. rsc.orgresearchgate.net While some studies on phenanthrene have suggested it is not persistent based on ready-biodegradability tests, the assessment for alkylated derivatives is more complex due to factors like bioavailability and the specific environmental conditions. rsc.org It is predicted that alkylated PAHs are often more persistent than their parent compounds. nih.govresearchgate.net
Biodegradation is a primary mechanism for the removal of PAHs from contaminated environments. nih.gov A wide variety of bacteria have demonstrated the ability to degrade PAHs, using them as a source of carbon and energy either through direct metabolism or co-metabolism. conicet.gov.armdpi.com The initial and often rate-limiting step in the aerobic bacterial degradation of PAHs is the introduction of molecular oxygen into the aromatic ring structure by enzymes called dioxygenases. conicet.gov.armdpi.com This creates more polar and water-soluble intermediates, such as cis-dihydrodiols, which can then undergo further transformation. mdpi.com
For phenanthrene, degradation pathways often proceed via intermediates like o-phthalic acid or salicylic (B10762653) acid. mdpi.com Studies on specific bacterial strains, such as Pseudomonas chlororaphis and Sphingobium quisquiliarum, have detailed these metabolic routes. mdpi.commdpi.com The rate of biodegradation can be influenced by the degree of alkylation. For instance, one study observed that the biodegradation of phenanthrene by S. quisquiliarum was fastest, followed by 3-methylphenanthrene, and then 3,6-dimethylphenanthrene, suggesting that increased alkylation can slow the degradation rate. nih.gov However, other studies have shown conflicting effects of alkylation on degradation rates. nih.gov The presence of microbial communities adapted to hydrocarbon exposure can significantly enhance the degradation of persistent pollutants. d-nb.info
The table below summarizes the biodegradation rates of selected phenanthrenes by the bacterium Sphingobium quisquiliarum.
| Compound | Biodegradation Rate Constant (k, h⁻¹) |
| Phenanthrene | 0.54 ± 0.04 |
| 3-Methylphenanthrene (3MPhe) | 0.44 ± 0.05 |
| 3,6-Dimethylphenanthrene (36DMPhe) | 0.14 ± 0.02 |
| Data sourced from a study on the biodegradation kinetics by Sphingobium quisquiliarum. nih.gov |
In addition to biotic degradation, alkylated phenanthrenes can be transformed by abiotic processes. These non-biological pathways include photodegradation, hydrolysis, and atmospheric oxidation. mdpi.comresearchgate.net PAHs present in the atmosphere, either as vapors or adsorbed to particulate matter, can be chemically altered by reacting with other atmospheric components. cdc.gov
Bioaccumulation and Trophic Transfer in Aquatic and Terrestrial Ecological Systems
Bioaccumulation refers to the process where the uptake of a chemical by an organism from all sources (water, food, sediment) exceeds its rate of elimination, leading to a net accumulation in the organism's tissues. nih.gov For hydrophobic compounds like alkylated phenanthrenes, there is a high potential for accumulation in the lipid-rich tissues of marine and terrestrial organisms. oup.comnih.gov This is a concern because even at low environmental concentrations, these substances can build up to levels that may have biological effects. oup.com
While PAHs are known to bioaccumulate, their potential for trophic biomagnification—the increase in concentration at successively higher levels in a food chain—is generally considered limited, particularly in vertebrates like fish. nih.govpiercecountywa.gov This is because many vertebrates possess efficient metabolic systems, such as the cytochrome P450 enzyme system, that can transform and excrete PAHs. oup.comnih.gov However, bioaccumulation patterns can vary significantly among different species and trophic levels. oup.com
Marine invertebrates, which often have lower metabolic capacities for PAHs compared to fish, can accumulate significant body burdens of these contaminants. piercecountywa.govmdpi.com They live in close contact with sediments, which act as a major reservoir for PAHs, making them key vectors for the transfer of these contaminants into aquatic food webs. mdpi.com
Studies have examined the bioaccumulation of various PAHs in marine invertebrates. In an experiment exposing the marine clam Mactra veneriformis to oil-suspended particulate matter, different PAHs exhibited distinct accumulation patterns. One group of compounds, which included this compound, showed a relatively constant rate of accumulation over the exposure period. researchgate.net In contrast, another group of compounds showed a pattern where concentrations peaked and then declined. researchgate.net The uptake and elimination kinetics determine the ultimate concentration reached in an organism's tissues. For example, studies with haddock embryos showed that body burdens of phenanthrenes peaked after three days of exposure and then declined, highlighting the role of elimination processes. rsc.org
The table below illustrates the bioaccumulation patterns of two groups of PAHs in the marine clam, Mactra veneriformis, during a 50-day exposure experiment.
| PAH Group | Compounds | Bioaccumulation Pattern |
| Group 1 | 3-methylphenanthrene, 1,6-dimethylphenanthrene, This compound , benzo[a]anthracene | Fairly constant rate of accumulation |
| Group 2 | 2-methyldibenzothiophene, 2,4-dimethyldibenzothiophene, 2,4,7-trimethyldibenzothiophene, 3-methylchrysene, 6-ethylchrysene, 1,3,6-trimethylchrysene | Bell-shaped pattern (concentration peaked at Day 30, then declined) |
| Data sourced from a study on the bioaccumulation of PAHs by Mactra veneriformis. researchgate.net |
The bioavailability of a chemical, which is the fraction of the total chemical in the environment that is available for uptake by an organism, is a critical factor controlling bioaccumulation. rsc.org For alkylated phenanthrenes in aquatic systems, bioavailability is heavily influenced by their strong tendency to sorb to organic carbon in sediment and soil particles. rsc.orgoup.com This sorption reduces the concentration of the chemical dissolved in the water, which is often the most readily available form for uptake by aquatic organisms. epa.gov The process of desorption from sediment to interstitial water can be a limiting factor for the accumulation of PAHs by sediment-dwelling organisms. epa.gov
Other factors influencing bioaccumulation include:
Lipid Content: Because PAHs are lipophilic (fat-loving), organisms with higher lipid content tend to accumulate higher concentrations of these compounds. nih.gov
Metabolic Capability: As mentioned, the ability of an organism to metabolize and excrete PAHs is a primary determinant of its body burden. oup.comnih.gov This varies widely among species, with invertebrates generally showing lower metabolic rates than fish. oup.com
Feeding Strategy: The feeding habits of an organism determine its route of exposure. Benthic invertebrates that ingest contaminated sediment may have higher exposure than organisms living in the water column. piercecountywa.govmdpi.com
While true biomagnification of PAHs is not commonly observed in aquatic food webs leading to fish, the trophic transfer from contaminated invertebrates to their predators is a significant pathway of exposure. piercecountywa.gov The preferential retention of higher molecular weight and more alkylated PAHs has been observed in some invertebrates, which can then be transferred to fish that consume them. piercecountywa.gov
Mechanistic Ecotoxicology of Alkylated Phenanthrenes: Focus on Receptor Interactions
Aryl Hydrocarbon Receptor (AhR) Activation and Agonistic Potency.snu.ac.krresearchgate.net
The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that mediates a variety of toxic and biological effects, including the regulation of xenobiotic-metabolizing enzymes like cytochrome P450 (CYP) 1A. snu.ac.krrsc.org Both polycyclic aromatic hydrocarbons (PAHs) and their alkylated forms are known to cause dioxin-like responses through the activation of the AhR. snu.ac.kr Consequently, understanding the binding affinity of these compounds to the AhR is crucial for assessing the toxicological risks of oil contamination on ecosystems. snu.ac.kr
In Vitro Cell-Based Assays for AhR-Mediated Responses.snu.ac.krindigobiosciences.com
In vitro cell-based assays are instrumental in determining the potential of chemicals to activate the AhR. One commonly used method is the H4IIE-luc transactivation bioassay. snu.ac.kr This assay utilizes a rat hepatoma cell line (H4IIE) that has been genetically modified to contain a luciferase reporter gene under the control of a dioxin-responsive element (DRE). When a substance binds to and activates the AhR, the receptor-ligand complex translocates to the nucleus and binds to the DRE, initiating the transcription of the luciferase gene. The resulting light production can be measured and is proportional to the AhR activation potency of the test compound. indigobiosciences.com This allows for the quantification of AhR-mediated responses and the determination of relative potencies of different chemicals compared to a reference compound, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). snu.ac.kr
Comparative Potency Analysis of 1,2,6,9-Tetramethylphenanthrene with Parent and Other Alkylated PAHs.snu.ac.kr
Studies using the H4IIE-luc bioassay have demonstrated that the potency of PAHs to induce AhR-mediated responses is influenced by both the number and conformation of aromatic rings, as well as by alkylation. snu.ac.kr
Among the phenanthrene (B1679779) group, this compound has been identified as a relatively potent inducer of AhR-mediated responses. snu.ac.kr In one study, it exhibited a maximal response (%TCDDmax) of 83.0%, which was significantly higher than that of the parent phenanthrene (32.0%). snu.ac.kr This indicates that the specific alkylation pattern of this compound enhances its ability to activate the AhR compared to the unsubstituted phenanthrene molecule. snu.ac.kr
When compared to other classes of PAHs, such as chrysenes and dibenzothiophenes, the potencies vary. Chrysene and its alkylated forms generally elicit greater AhR-mediated responses. snu.ac.kr For instance, 1-methyl-chrysene has been shown to be a particularly potent AhR agonist. snu.ac.krresearchgate.net In contrast, while unsubstituted dibenzothiophene (B1670422) can activate the AhR, its alkylated forms have been observed to lack this activity. snu.ac.kr
| Compound | % TCDDmax |
| This compound | 83.0 |
| Phenanthrene (Parent Compound) | 32.0 |
Table 1. Comparative AhR-mediated potencies of this compound and its parent compound, phenanthrene, as determined by the H4IIE-luc in vitro assay. The %TCDDmax represents the maximal response of the compound relative to the potent AhR agonist 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). Data sourced from Lee et al., 2015. snu.ac.kr
Structural Determinants Influencing AhR Binding Affinity and Activation Potential.snu.ac.krnih.govnih.gov
The binding affinity of a PAH to the AhR and its subsequent activation potential are governed by specific structural features. Computational molecular docking models have been employed to investigate these structure-activity relationships. snu.ac.kr
A crucial factor influencing AhR binding is the distance between the ligand and key amino acid residues within the ligand-binding domain (LBD) of the receptor. snu.ac.kr Shorter binding distances generally correlate with higher potency. snu.ac.kr For this compound, the calculated sum of binding distances to key residues (F318 and H285) in the AhR LBD was 6.92 Å, with an estimated binding free energy of -8.69 kcal/mol. snu.ac.kr This suggests a relatively strong interaction with the receptor.
| Compound | Estimated Binding Free Energy (kcal/mol) | Sum of Binding Distances (Å) |
| This compound | -8.69 | 6.92 |
| Phenanthrene (Parent Compound) | -6.79 | 6.02 |
Table 2. In silico modeling data for the interaction of this compound and its parent compound, phenanthrene, with the Aryl Hydrocarbon Receptor (AhR). The estimated binding free energy indicates the stability of the ligand-receptor complex, with more negative values suggesting stronger binding. The sum of binding distances represents the proximity of the ligand to key amino acid residues in the AhR ligand-binding domain. Data sourced from Lee et al., 2015. snu.ac.kr
Endocrine Receptor (ER) Interactions and Estrogen-like Potency.researchgate.net
In addition to interacting with the AhR, some PAHs and their alkylated derivatives have been shown to disrupt endocrine functions by interacting with hormone receptors, such as the estrogen receptor (ER). researchgate.net
In Vitro Evaluation of ER-Mediated Effects by Alkylated Phenanthrenes.researchgate.net
The potential for chemicals to exert estrogen-like effects can be assessed using in vitro bioassays like the MVLN-luc cell line. researchgate.net These cells are responsive to estrogen and compounds that mimic its action.
Studies evaluating a range of PAHs have found that phenanthrene and its alkylated analogues can act as estrogen receptor agonists. researchgate.net This indicates that these compounds can bind to the ER and trigger a cellular response similar to that of the natural hormone, estradiol (B170435).
The Role of Alkylation Patterns in Modulating ER-Mediated Responses.researchgate.net
As with AhR activation, the pattern of alkylation on the phenanthrene structure plays a role in determining its estrogenic potency. While specific data for this compound's ER activity is not detailed in the provided search results, the general finding is that alkylated phenanthrenes as a group exhibit a range of ER-mediated potencies. researchgate.net For example, research has shown that various alkylated phenanthrenes display estrogenic activity, with potencies ranging from 1.6% to 47.3% of the maximal response of estradiol (%-E2max). researchgate.net This highlights that the presence and positioning of alkyl groups are significant modulators of the estrogen-like effects of phenanthrenes. researchgate.net
Advanced Methodologies for Ecotoxicological Assessment in Environmental Samples
The ecotoxicological assessment of complex environmental contaminants like this compound increasingly relies on advanced methodologies that go beyond simple chemical quantification. numberanalytics.commdpi.com These methods aim to provide a more holistic understanding of the potential biological impacts of pollutants. scispace.com
In Vitro Bioassays: Cell-based bioassays are crucial tools for screening the toxic potential of environmental samples. oup.com For assessing dioxin-like activity, which is mediated by the aryl hydrocarbon receptor (AhR), the H4IIE-luc bioassay is frequently employed. snu.ac.kr This assay measures the induction of a luciferase reporter gene as a proxy for AhR activation. snu.ac.kr Studies have utilized this method to determine the relative potency of various PAHs and their alkylated analogues. snu.ac.kr Notably, this compound was identified as a relatively potent inducer of AhR-mediated responses, exhibiting 83.0% of the maximum activity induced by the potent AhR agonist TCDD. snu.ac.kr This highlights that alkylation can significantly alter the biological activity of the parent PAH, but the effect is not simply dependent on the number of alkyl groups. snu.ac.kr
Effect-Directed Analysis (EDA): EDA is a powerful strategy used to identify the specific chemical culprits responsible for toxicity in complex environmental mixtures. bver.co.kr This approach combines biological testing with chemical fractionation and analysis. bver.co.kr It allows researchers to pinpoint major toxicants in samples from various environmental media, including sediments, which are a known sink for PAHs like this compound. bver.co.krunit.no By integrating effect-based monitoring with non-target screening (NTS), EDA can help identify previously unmonitored or unknown toxicants. bver.co.kr
Computational and "Omics" Technologies: Modern ecotoxicology is increasingly incorporating in silico (computational) models and "omics" technologies. numberanalytics.comacs.org Mechanistic models can help predict the fate, transport, and toxicokinetics of chemicals in the environment. numberanalytics.com "Omics" technologies, such as transcriptomics, provide insight into how chemicals affect gene expression, revealing the molecular mechanisms of toxicity at the biological pathway level. oup.comacs.org For example, transcriptomic analysis can be used to derive a "transcriptomic point of departure" (tPOD), offering a sensitive measure of a chemical's biological effect that can be compared to traditional toxicity values. oup.com Another advanced method is environmental DNA (eDNA) metabarcoding, which assesses the impact of toxic stressors on the composition of biological communities in the field. acs.org
Table 2: Advanced Methodologies in Ecotoxicology
| Methodology | Description | Application Example | Reference(s) |
| In Vitro Bioassays | Use of cell lines (e.g., H4IIE-luc, H295R) to assess specific toxicological endpoints like AhR activation or steroidogenesis disruption. | Determining the AhR-mediated potency of this compound. | rsc.orgsnu.ac.kr |
| Effect-Directed Analysis (EDA) | A process of fractionating a complex sample and testing each fraction to identify the chemicals causing an observed toxic effect. | Identifying major AhR-active substances in contaminated sediments. | bver.co.kr |
| "Omics" Technologies | High-throughput analysis of biological molecules (e.g., genes, transcripts) to understand mechanisms of toxicity. | Using transcriptomics to establish molecular responses in fish cell lines exposed to pesticides. | oup.comacs.org |
| In Silico Modeling | Use of computer models to predict the environmental behavior and toxicity of chemicals. | Predicting the fate and transport of chemicals in the environment. | numberanalytics.com |
| eDNA Metabarcoding | Analysis of environmental DNA to assess changes in biodiversity and community structure in response to stressors. | Detecting the effects of toxic substances on aquatic communities. | acs.org |
Analytical Methodologies for Quantification and Characterization of 1,2,6,9 Tetramethylphenanthrene
Gas Chromatography-Mass Spectrometry (GC-MS) Techniques for Alkylated PAH Analysis
Gas chromatography coupled with mass spectrometry (GC-MS) is a foundational and widely used technique for the analysis of PAHs and their alkylated derivatives. diva-portal.org This method offers robust sensitivity, selectivity, and resolution, making it suitable for complex environmental matrices. diva-portal.org The core challenge in analyzing alkylated PAHs lies in the fact that numerous isomers share the same mass and similar fragmentation patterns, making their separation in the mass spectrometer impossible and placing critical importance on chromatographic separation. diva-portal.org To achieve this, specialized capillary columns, such as the Select PAH or HP-5MS, are often employed with optimized temperature programs. diva-portal.orgtdi-bi.com The mass spectrometer is typically operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for target analytes. diva-portal.orgtdi-bi.com
Comprehensive Suspect Screening Strategies utilizing GC-Atmospheric Pressure Chemical Ionization-High-Resolution Mass Spectrometry (GC-APCI-HRMS)
For a broader characterization of contaminants beyond a list of target compounds, comprehensive suspect screening strategies are employed. The use of gas chromatography combined with atmospheric pressure chemical ionization and high-resolution mass spectrometry (GC-APCI-HRMS) is a powerful approach for this purpose. nih.gov This technique is particularly valuable for the analysis of scrubber discharge waters from ships and other complex environmental samples, where the composition of pollutants is not fully known. nih.govglobalauthorid.com
The process involves creating an in-house database of "suspect" compounds, which can include hundreds of parent PAHs and their alkylated homologues. nih.gov The high-resolution mass spectrometer provides highly accurate mass measurements, which allows for the tentative identification of compounds in a sample by matching their exact mass to the entries in the suspect database. nih.gov Using this strategy, researchers have been able to tentatively identify numerous PAH and alkyl-PAH clusters. nih.gov These initial identifications can then be confirmed using more targeted techniques. nih.gov Retrospective analysis of the rich data files generated by GC-HRMS also allows for the future identification of other potential contaminants without needing to re-run the sample. nih.gov
Application of Gas Chromatography-Triple Quadrupole Tandem Mass Spectrometry (GC-MS/MS) for Trace Analysis
To achieve lower detection limits and higher selectivity, especially in complex matrices, gas chromatography-triple quadrupole tandem mass spectrometry (GC-MS/MS) is increasingly utilized. nih.govcedre.fr This technique overcomes the limitations of conventional single-quadrupole GC-MS by reducing interferences from the sample matrix, thereby enhancing the signal-to-noise ratio and lowering limits of detection (LODs). nih.govresearchgate.net
GC-MS/MS operates in multiple reaction monitoring (MRM) mode, where a specific precursor ion for the target analyte is selected in the first quadrupole, fragmented in the collision cell, and then a specific product ion is monitored in the third quadrupole. cedre.frresearchgate.net This process creates a highly specific and sensitive analytical transition. cedre.fr Methodologies have been developed using GC-MS/MS for the simultaneous analysis of parent PAHs, alkylated PAHs, and even polycyclic aromatic sulfur heterocycles (PASHs). cedre.fr The enhanced sensitivity of this technique facilitates the precise measurement of trace-level contaminants in various environmental and biological samples. nih.govresearchgate.net
Below is a table summarizing typical instrument conditions for GC-MS/MS analysis of alkylated PAHs.
| Parameter | Setting | Source |
| Gas Chromatograph | Trace 1300 Series GC or similar | nih.gov |
| Mass Spectrometer | TSQ9000 Triple Quadrupole or similar | nih.gov |
| Capillary Column | TraceGOLD TG-1701MS (30 m × 0.25 mm × 0.5 µm) or similar | nih.gov |
| Injection Mode | Splitless | nih.gov |
| Carrier Gas | Helium (1.0 - 2.0 mL/min) | nih.govnih.gov |
| Oven Program | Example: Hold at 60°C, ramp to 350°C | nih.gov |
| Ionization Mode | Electron Ionization (EI) at 70 eV | cedre.fr |
| Detection Mode | Multiple Reaction Monitoring (MRM) | cedre.fr |
Development of Quantitation Standards and Relative Response Factors for Alkylated PAHs
A significant challenge in the quantitative analysis of alkylated PAHs is the commercial unavailability or prohibitive cost of authentic standards for most isomers. psu.edu Historically, a common practice was to quantify alkylated homologues using the response factor of their respective unsubstituted parent PAH. psu.eduusgs.gov However, extensive research has demonstrated that this assumption is flawed and leads to a significant underestimation of total PAH concentrations, with potential errors ranging from 30% to 150%. psu.eduusgs.gov
To rectify this, studies have focused on determining the relative response factors (RRFs) for a wide range of commercially available alkylated PAH standards relative to internal standards. psu.edu This research allows for the selection of more appropriate, representative standards for each alkylation level and isomer group. For instance, for the C4-phenanthrene homologue group, which includes 1,2,6,9-tetramethylphenanthrene, using a compound like this compound itself as the quantitation standard provides a much more accurate measurement than using the parent phenanthrene (B1679779) standard. psu.edu This approach, while not perfect, minimizes the discrepancy and provides a more precise reflection of the actual concentrations in environmental samples. psu.edu The selection of these representative standards is a critical step in developing a standardized and more accurate methodology for quantitative alkylated PAH analysis. psu.eduresearchgate.net
The table below presents an example of how relative response factors (RRFs) for alkylated PAHs can differ from their parent compound, illustrating the need for specific standards.
| Compound Group | Quantitation Standard | Typical RRF (relative to parent) | Implication |
| C1-Naphthalenes | 1-Methylnaphthalene | > 1 | Using Naphthalene underestimates concentration |
| C2-Naphthalenes | 2,6-Dimethylnaphthalene | > 1 | Using Naphthalene significantly underestimates concentration |
| C3-Phenanthrenes | e.g., Trimethylphenanthrene isomer | > 1 | Using Phenanthrene underestimates concentration |
| C4-Phenanthrenes | This compound | > 1 | Using Phenanthrene significantly underestimates concentration |
Liquid Chromatography-Fluorescence Detection (LC-FLD) for Alkylated PAH Profiling
Liquid chromatography with fluorescence detection (LC-FLD) is a highly sensitive method used for screening PAHs in various samples, including seafood and water. fda.goviaea.orgnih.gov Many parent PAHs are naturally fluorescent, making this detection method particularly effective. fda.gov The technique can separate numerous PAH isomers within a reasonable timeframe, often using a polymeric C18 stationary phase designed for PAH analysis. fda.govresearchgate.net
While primarily used for parent PAHs, LC-FLD can also provide an estimate of the total PAH concentration, which includes the alkylated homologues. fda.goviaea.org Alkylated derivatives of a parent PAH generally fluoresce and are detected at the same emission wavelength as the parent compound. fda.goviaea.org For a comprehensive analysis, multiple emission wavelengths are programmed to detect the full range of PAHs in a single run. fda.gov Although LC-FLD is excellent for screening and quantification of fluorescent compounds, its selectivity can be limited in complex matrices compared to mass spectrometry. sciex.com For enhanced identification, LC-FLD is sometimes coupled with MS/MS. sciex.com
Advanced Sample Preparation Techniques, including Headspace Solid-Phase Microextraction (HS-SPME)
Effective sample preparation is crucial for accurate analysis. Headspace solid-phase microextraction (HS-SPME) is an advanced, solvent-free technique that has proven effective for extracting PAHs from aqueous and solid samples. nih.govresearchgate.net This method is valued for being rapid, sensitive, and reproducible. researchgate.net
In HS-SPME, a fused-silica fiber coated with a stationary phase (e.g., polydimethylsiloxane, PDMS) is exposed to the headspace above a heated and agitated sample in a sealed vial. ikm.org.my Volatile and semi-volatile analytes, including PAHs, partition from the sample matrix into the headspace and are then adsorbed onto the fiber. ikm.org.my After an optimized extraction time, the fiber is retracted and transferred to the injector of a GC-MS or GC-MS/MS system, where the adsorbed analytes are thermally desorbed for analysis. nih.govresearchgate.net Key parameters that must be optimized include the fiber coating, extraction temperature, and extraction time to ensure maximum sensitivity. ikm.org.mynih.gov HS-SPME has been successfully applied to the trace analysis of PAHs in complex matrices like scrubber water and fish oil. nih.govnih.gov
Rigorous Quality Control and Quality Assurance Protocols in Alkylated PAH Environmental Monitoring
Given the complexity of alkylated PAH analysis and the regulatory importance of the data, rigorous quality control (QC) and quality assurance (QA) protocols are non-negotiable. diva-portal.orgmdpi.com These protocols are implemented throughout the entire analytical process, from sample collection to final data reporting, to ensure the reliability and accuracy of the results. helcom.fi
A comprehensive QA/QC program includes several key components:
Method Blanks: A procedural blank is analyzed with every batch of samples to monitor for contamination from glassware, reagents, or the laboratory environment. helcom.fi
Spiked Samples: Laboratory control samples (blank spikes) and matrix spikes are used to assess the accuracy and recovery of the analytical method. tdi-bi.com
Replicates: Analysis of laboratory duplicates provides a measure of the method's precision. tdi-bi.com
Standard Reference Materials (SRMs): When available, SRMs from institutions like the National Institute of Standards and Technology (NIST) are analyzed to verify method accuracy. ospar.org
Internal Standards: Isotopically labeled analogues of target compounds (e.g., phenanthrene-d10) are added to every sample before extraction to correct for variations in instrument response and recovery efficiency. tdi-bi.comnih.gov
Calibration: The instrument is calibrated using a series of standards to establish a linear response range, and continuing calibration verification standards are run to ensure the instrument remains stable throughout the analytical sequence. tdi-bi.com
Proficiency Testing: Participation in inter-laboratory comparison studies, such as those organized by QUASIMEME, provides external validation of a laboratory's performance. ospar.org
These measures are essential for producing defensible data for environmental monitoring and regulatory compliance. mdpi.comhelcom.fi
Chemical Fingerprinting and Diagnostic Ratios for Source Identification of Alkylated PAHs
Chemical fingerprinting and the use of diagnostic ratios are powerful forensic tools in environmental science to determine the origin of polycyclic aromatic hydrocarbon (PAH) contamination. esaa.org These methods are particularly useful for distinguishing between petrogenic sources (derived from petroleum) and pyrogenic sources (resulting from the incomplete combustion of organic materials). eurofins.com
Alkylated PAHs (APAHs), such as this compound, are often more abundant in crude oil and petroleum products than their parent compounds. researchgate.net Consequently, their distribution and relative concentrations provide valuable clues about the source of contamination. mdpi.com
Chemical Fingerprinting
The fundamental principle of chemical fingerprinting is that different sources of PAHs have characteristic compositional patterns. mdpi.com For instance, petrogenic sources are typically enriched in alkylated homologs compared to the parent PAH, whereas pyrogenic sources show a predominance of the parent, unsubstituted PAHs. esaa.org By analyzing the entire profile of PAHs and APAHs, a "fingerprint" of the contamination can be established and compared to known source profiles. mdpi.comnih.gov
The analysis of C4-phenanthrenes, the group to which this compound belongs, is an important component of this fingerprinting process. The relative abundance of different alkylated phenanthrene isomers can help differentiate between various types of crude oil or refined products. nih.gov
Analytical Techniques for Fingerprinting
Gas chromatography coupled with mass spectrometry (GC-MS) is a primary technique for generating detailed chemical fingerprints. researchgate.netpsu.edu This method allows for the separation and identification of a wide range of individual PAH and APAH isomers. psu.edu More advanced techniques like comprehensive two-dimensional gas chromatography (GC×GC) offer even greater resolving power, which is essential for separating the complex mixtures of isomers found in environmental samples. researchgate.netumanitoba.ca
The following table provides an overview of analytical instrumentation used for the characterization of alkylated PAHs.
| Analytical Technique | Description | Application in APAH Analysis |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile and semi-volatile compounds, which are then identified by their mass-to-charge ratio. | Widely used for the identification and quantification of specific APAH isomers, including this compound, in complex environmental samples. researchgate.netpsu.edu |
| High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) | Separates compounds based on their partitioning between a mobile and stationary phase, with detection by fluorescence. | Effective for screening and quantifying PAHs, including some alkylated homologs, particularly in seafood and other biological matrices. fda.gov |
| Comprehensive Two-Dimensional Gas Chromatography (GC×GC) | Provides enhanced separation capacity by using two different chromatographic columns. | Offers robust source fingerprinting and apportionment of PACs by separating complex isomeric mixtures that co-elute in one-dimensional GC. researchgate.netumanitoba.ca |
Diagnostic Ratios
Diagnostic ratios are calculated from the concentrations of specific PAH compounds that have similar physicochemical properties but different formation pathways. nih.gov The assumption is that these ratios remain relatively constant from the source to the sampled location. esaa.org While many established diagnostic ratios use parent PAHs, the principle extends to alkylated series. nih.govredalyc.org
For example, ratios of different alkylated homolog groups (e.g., C2-phenanthrenes/C2-dibenzothiophenes) can be used to differentiate sources. The ratio of phenanthrene to anthracene (B1667546) (P/A) is a classic example, where a high ratio (>10) often suggests petrogenic sources, and a low ratio (<5) points to pyrogenic origins. esaa.org
The following table lists some common diagnostic ratios used for PAH source apportionment. While these specific ratios primarily use parent PAHs, the relative distribution of alkylated series, including C4-phenanthrenes, is also a critical diagnostic tool. esaa.orgmdpi.com
| Diagnostic Ratio | Petrogenic Source Value | Pyrogenic Source Value |
| Phenanthrene/Anthracene | > 5 | < 5 |
| Fluoranthene/Pyrene | < 1 | > 1 |
| Indeno(1,2,3-cd)pyrene / (Indeno(1,2,3-cd)pyrene + Benzo(g,h,i)perylene) | < 0.2 | > 0.5 |
| Low Molecular Weight / High Molecular Weight PAHs | > 1 | < 1 |
Data sourced from multiple environmental forensic studies. esaa.org
It is important to note that the effectiveness of diagnostic ratios can be influenced by environmental weathering processes, such as photo-oxidation and biodegradation, which can alter the composition of PAHs after their release into the environment. nih.gov Therefore, these ratios should be used with caution and preferably in conjunction with a full chemical fingerprint analysis. mdpi.com
Quantification of this compound
Accurate quantification of this compound is essential for its use in chemical fingerprinting and for toxicological assessments. Since many individual APAH isomers are not commercially available as standards, quantification is often performed by grouping homologs (e.g., all C4-phenanthrenes) and using a representative standard for that group. psu.edu
This compound is commercially available and is explicitly used as a quantitation standard for C4-phenanthrene homologs in some analytical methodologies. researchgate.netpsu.edudtu.dk This allows for more accurate concentration measurements than using the parent phenanthrene compound, as the response factor in the detector can differ significantly between the parent and its alkylated forms. psu.edu
Theoretical and Computational Chemistry Approaches to 1,2,6,9 Tetramethylphenanthrene
Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity
Quantum chemical calculations are pivotal in elucidating the electronic structure, stability, and reactivity of polycyclic aromatic hydrocarbons (PAHs) like 1,2,6,9-tetramethylphenanthrene. These computational methods, rooted in quantum mechanics, provide insights into molecular properties that are often challenging to determine experimentally. unipd.it
Density Functional Theory (DFT) is a commonly employed method for these calculations, offering a balance between computational cost and accuracy. nih.govncsu.edu For instance, the M06-2X functional with a def2-TZVP basis set has been utilized for geometry optimizations and enthalpy calculations of organic molecules, demonstrating favorable accuracy. nih.gov Such calculations can determine various parameters, including bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional structure.
Electronic properties such as the distribution of electron density, Mulliken atomic charges, and atomic spin densities (for radical species) can also be computed. nih.gov These properties are crucial for understanding the reactivity of the molecule, including its susceptibility to electrophilic or nucleophilic attack. nih.gov The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important, as the HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability.
Furthermore, quantum chemical calculations can predict spectroscopic properties, such as NMR chemical shifts and UV-Vis spectra, which can be compared with experimental data for validation. nih.govrsc.org For example, the GIAO (Gauge-Including Atomic Orbital) method is often used to calculate NMR chemical shifts with reasonable accuracy. rsc.org
Molecular Docking Simulations for Ligand-Receptor Binding Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govnih.gov This method is instrumental in understanding the interactions between PAHs like this compound and biological receptors, such as the aryl hydrocarbon receptor (AhR). snu.ac.kr
The process involves placing the ligand in the binding site of the receptor and evaluating the binding affinity using a scoring function. The results can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.gov For alkylated PAHs, molecular docking can help explain how the number and position of alkyl groups influence binding potency. snu.ac.kr
A study investigating the binding of various PAHs and their alkylated analogues to the AhR utilized molecular docking to correlate binding affinity with in vitro assay results. snu.ac.kr The docking simulations were performed using a model of the ligand-binding domain of the AhR. The distances between the PAH and key amino acid residues in the binding site were calculated to represent the binding pose. snu.ac.kr This computational approach can serve as a predictive tool for the AhR-mediated risks of chemicals. snu.ac.kr
The general workflow for molecular docking includes:
Preparation of the receptor and ligand structures: This involves obtaining the 3D structures, often from databases like the Protein Data Bank (PDB) for receptors and PubChem for ligands. nih.govresearchgate.net
Defining the binding site: A docking box is typically defined around the active site of the receptor. snu.ac.kr
Running the docking simulation: Various algorithms can be used to explore the conformational space of the ligand within the binding site. nih.gov
Analyzing the results: The predicted binding poses are ranked based on a scoring function, and the interactions are visualized and analyzed. nih.gov
Molecular dynamics (MD) simulations can be subsequently employed to assess the stability of the predicted ligand-receptor complex over time. researchgate.netnih.govresearchgate.net
Structure-Activity Relationship (SAR) Modeling for Alkylated PAHs
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. rsc.org For alkylated PAHs, SAR models are valuable tools for predicting toxicity and other biological effects based on molecular descriptors. nih.govnih.gov
Correlation of In Silico Predictions with In Vitro Biological Assay Results
A crucial aspect of SAR modeling is the correlation of computationally predicted properties with experimentally determined biological activities. snu.ac.kr This validation step ensures the predictive power and reliability of the in silico models. For instance, the binding affinities of PAHs to the AhR predicted by molecular docking can be compared with results from in vitro assays like the H4IIE-luc bioassay. snu.ac.kr
In one study, a significant correlation was found between the computationally predicted binding distance of PAHs in the AhR ligand-binding domain and their experimentally measured relative potency to activate the receptor. snu.ac.kr Specifically, this compound was found to be a potent inducer of AhR-mediated responses in the in vitro assay, a finding that can be rationalized through computational modeling of its interaction with the receptor. snu.ac.kr Such correlations support the use of in silico models for predicting the toxicities of untested chemicals. snu.ac.kr
The development of robust QSAR models often involves the following steps:
Data set selection: A diverse set of compounds with known biological activity is chosen. nih.gov
Descriptor calculation: A wide range of molecular descriptors (e.g., topological, geometric, electronic) are calculated for each compound. rsc.org
Model development: Statistical methods like multiple linear regression (MLR) or partial least-squares regression (PLSR) are used to build the model. nih.gov
Model validation: The model's predictive ability is assessed using various statistical metrics. nih.gov
Graph Theory Applications in Polycyclic Aromatic Hydrocarbon Structural Analysis
Graph theory provides a powerful framework for analyzing the structure of molecules, including PAHs. gwu.eduscispace.comresearchgate.net In this approach, a molecule is represented as a graph where atoms are vertices and chemical bonds are edges. researchgate.netbiointerfaceresearch.com This allows for the calculation of various topological indices, which are numerical descriptors that characterize the molecular structure. biointerfaceresearch.comtandfonline.com
These topological indices can be used in QSAR and Quantitative Structure-Property Relationship (QSPR) studies to correlate the structure of PAHs with their physical, chemical, and biological properties. biointerfaceresearch.comtandfonline.com For example, irregularity indices, which quantify the non-uniformity of the molecular graph, have been used to study the chemical properties of PAHs. biointerfaceresearch.com
Chemical graph theory can also be used to enumerate the possible isomers of a given PAH formula and to gain insights into their thermodynamic stability. gwu.eduscispace.com By analyzing structural parameters derived from graph theory, such as the Dias parameter (dS), researchers can infer the structural characteristics of PAHs observed in complex mixtures like soot. gwu.eduscispace.com This approach has shown that highly condensed benzenoid structures are often the most thermodynamically stable isomers. gwu.eduscispace.com
Future Research Avenues and Methodological Advancements for 1,2,6,9 Tetramethylphenanthrene
Development of Novel and Sustainable Synthetic Pathways for Alkylated Phenanthrenes
The synthesis of specific alkylated phenanthrene (B1679779) isomers like 1,2,6,9-tetramethylphenanthrene is often complex. Future research must prioritize the development of more efficient and environmentally friendly synthetic methods.
Current synthetic strategies for PAHs can involve multi-step processes. researchgate.net Novel approaches, such as those employing transient directing groups for C-H functionalization, offer a promising route to construct diverse PAHs with specific shapes and substitution patterns. acs.org This strategy allows for the direct arylation of arenes, followed by a straightforward cycloaromatization catalyzed by a Brønsted acid, presenting a highly efficient pathway. acs.org
Furthermore, the principles of green chemistry are increasingly vital. Research into sustainable synthesis is exploring the use of greener nanomaterials and methodologies to reduce the environmental impact of chemical production. nih.gov For instance, the adaptation of procedures like the Barton-Kellogg olefination has shown success in producing strained aromatic systems and could be adapted for complex alkylated phenanthrenes. youtube.com
| Synthetic Strategy | Description | Potential Advantages for Alkylated Phenanthrenes |
| Transient Directing Group C-H Functionalization | Utilizes a temporary directing group to guide the selective addition of aryl groups to a hydrocarbon backbone. acs.org | High efficiency and control over the final structure, enabling the synthesis of specific isomers. acs.org |
| Green Synthesis with Nanomaterials | Employs environmentally benign materials and methods for chemical synthesis. nih.gov | Reduced environmental footprint and potential for enhanced reaction efficiency. nih.gov |
| Barton-Kellogg Olefination | A method for producing strained aromatic compounds. youtube.com | Could be adapted to synthesize sterically hindered or complex alkylated phenanthrene structures. youtube.com |
| Friedel-Crafts Alkylation | A classic method for attaching alkyl groups to aromatic rings. researchgate.net | A foundational method that can be optimized for better selectivity and yield. researchgate.net |
| Diels-Alder Reaction | A cycloaddition reaction used to form six-membered rings. researchgate.net | Useful for constructing the core phenanthrene ring system. researchgate.net |
Refinement of Environmental Monitoring Strategies and Comprehensive Risk Assessment Frameworks
Alkylated PAHs are prevalent in the environment, often originating from petrogenic sources like fossil fuels and their combustion. researchgate.netmdpi.com However, they are not always included in routine environmental monitoring programs, leading to a significant data gap concerning their environmental fate and cumulative health impacts. researchgate.netmdpi.com
Future research should focus on developing more comprehensive monitoring strategies that specifically target alkylated PAH isomers. This includes enhancing the speciation of these compounds in various environmental matrices like air, water, and soil to better distinguish between petrogenic and pyrogenic sources of pollution. researchgate.netmdpi.com Studies have shown that alkylated PAHs can be significant contributors to urban air pollution, with traffic emissions being a major source. researchgate.netmdpi.com
Concurrently, there is a pressing need to refine risk assessment frameworks. nih.gov Current frameworks often focus on a limited number of parent PAHs. researchgate.net A tiered approach, incorporating weight of evidence and uncertainty analysis, could provide a more robust evaluation of the risks posed by complex mixtures of PAHs, including numerous alkylated isomers. nih.govnih.gov The development of next-generation risk assessment (NGRA) frameworks that integrate toxicokinetics and new approach methodologies (NAMs) will be crucial for evaluating combined chemical exposures. nih.gov
Elucidation of Further Mechanistic Insights into Biological Interactions and Fate in Diverse Organisms
The biological activity of phenanthrenes is significantly influenced by alkyl substitution. nih.govresearchgate.netrsc.org Methylated phenanthrenes, for instance, have been shown to be more potent activators of the aryl hydrocarbon receptor (AhR) signaling pathway compared to the parent phenanthrene. nih.govresearchgate.net This increased potency suggests a greater potential for toxicity. nih.gov The position of the methyl groups on the phenanthrene ring also plays a critical role in determining their biological effects. nih.govnih.gov
Future research must delve deeper into the mechanisms of action of specific isomers like this compound. Studies using various organisms are needed to understand the full spectrum of their biological interactions. For example, in aquatic animals, PAHs can cause a range of toxic effects, including developmental toxicity, genotoxicity, and immunotoxicity. nih.gov Research on fish embryos has indicated that alkylated phenanthrenes can induce cardiotoxicity through different mechanisms, including direct blockade of ion channels and dysregulation of AhR activation. researchgate.net
Understanding the metabolic fate of these compounds is also critical. PAHs are generally metabolized by cytochrome P450 enzymes into more water-soluble derivatives, which are then excreted. cdc.govmdpi.com However, alkyl substitution can shift the metabolic pathway from the aromatic ring to the alkyl side chain, potentially altering the toxicity of the resulting metabolites. nih.gov Further investigation into the biotransformation of tetramethylated phenanthrenes will provide a clearer picture of their persistence and potential for bioaccumulation in organisms. epa.gov
Establishment of Standardized Analytical Protocols for Emerging Alkylated PAH Isomers
A major challenge in studying alkylated PAHs is the lack of standardized analytical methods and certified reference materials for the vast number of isomers. usgs.govresearchgate.net This hinders accurate quantification and comparison of data across different studies and laboratories.
Future efforts should focus on developing and validating robust analytical protocols. Techniques like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the primary tools for PAH analysis. nih.govnih.gov However, modifications and advancements are needed to improve the separation and identification of complex isomeric mixtures. nih.gov The use of gas chromatography-tandem mass spectrometry (GC-MS/MS) with multiple reaction monitoring (MRM) can enhance selectivity and sensitivity, but the lack of standards for many alkylated PAH isomers remains a significant obstacle. researchgate.net
The development of methods for semiquantitative analysis, using response factors from parent PAHs or specific alkylated isomers, is a step forward but highlights the need for authentic standards. usgs.gov International collaboration to produce and certify a wider range of alkylated PAH standards is essential for improving the quality and reliability of environmental and biological monitoring data.
| Analytical Technique | Application for Alkylated PAHs | Challenges and Future Directions |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Widely used for the separation and quantification of PAHs in environmental samples. nih.gov | Co-elution of isomers can be an issue. Development of more selective columns and methods is needed. |
| High-Performance Liquid Chromatography (HPLC) | Often coupled with fluorescence or mass spectrometry detectors for sensitive PAH analysis. nih.gov | Can provide good separation of isomers, but resolution can still be a challenge for complex mixtures. |
| GC-Tandem Mass Spectrometry (GC-MS/MS) | Offers increased selectivity and sensitivity through multiple reaction monitoring (MRM). researchgate.netnih.gov | The lack of certified standards for many alkylated isomers limits its quantitative accuracy. researchgate.net |
| Atmospheric Pressure Laser Ionization-Mass Spectrometry (APLI-MS) | A sensitive technique for the analysis of PAHs, including high-molecular-weight compounds. researchgate.net | Further method development is needed for isomer-specific differentiation, potentially in combination with liquid chromatography. researchgate.net |
Expanding the Scope of Applications in Emerging Materials Science and Nanoscience
While much of the focus on alkylated PAHs is on their environmental and toxicological aspects, these molecules also possess properties that could be harnessed for applications in materials science and nanoscience. The planar structure and aromaticity of the phenanthrene core make it an interesting building block for organic electronic materials. youtube.comwikipedia.org
Future research could explore the synthesis and characterization of this compound and other specifically substituted phenanthrenes for use in devices like organic field-effect transistors (OFETs). youtube.com The alkyl substituents can influence the molecule's packing in the solid state, which in turn affects its charge transport properties. By carefully designing the substitution pattern, it may be possible to tune the electronic and physical properties of these materials for specific applications.
Furthermore, the self-assembly properties of PAHs could be exploited in the development of novel nanomaterials. Research into the synthesis of graphene-based nanomaterials for environmental remediation suggests the potential for using PAH derivatives in functional materials. nih.gov The unique structure of this compound could lead to interesting intermolecular interactions, making it a candidate for the bottom-up synthesis of new nanostructures with tailored optical or electronic properties.
Q & A
Q. What are the primary analytical techniques for identifying 1,2,6,9-Tetramethylphenanthrene in environmental samples?
Gas chromatography-mass spectrometry (GC-MS) is the most widely used method for detecting and quantifying this compound, particularly in petroleum and sedimentary samples. Its isomer-specific retention indices and mass fragmentation patterns enable precise differentiation from structurally similar polycyclic aromatic hydrocarbons (PAHs) . Calibration with certified reference standards, such as those listed in biomarker catalogs, is critical for accurate quantification in complex matrices.
Q. What synthetic routes are commonly employed for the preparation of this compound?
Synthesis typically involves Friedel-Crafts alkylation or methylation of phenanthrene derivatives under controlled conditions. Positional selectivity for methyl group attachment (e.g., 1,2,6,9 positions) requires precise stoichiometric ratios and catalysts (e.g., AlCl₃). Post-synthesis purification via column chromatography or recrystallization ensures isomer purity, as even minor positional isomer impurities can skew analytical results .
Q. How does the isomer structure of this compound influence its chromatographic behavior?
The spatial arrangement of methyl groups affects polarity and volatility, leading to distinct retention times in GC analysis. For example, this compound elutes earlier than isomers with adjacent methyl groups (e.g., 1,2,3,4-Tetramethylphenanthrene) due to reduced steric hindrance and enhanced symmetry. Mass spectral libraries with isomer-specific fragmentation patterns (e.g., m/z ratios) are essential for unambiguous identification .
Advanced Research Questions
Q. What challenges arise in distinguishing between positional isomers of tetramethylphenanthrenes using mass spectrometry?
Positional isomers often share identical molecular weights and similar fragmentation pathways, complicating differentiation. Advanced tandem MS (MS/MS) with collision-induced dissociation (CID) can resolve subtle differences in fragmentation patterns. For instance, this compound may exhibit unique neutral losses (e.g., methyl radicals) compared to isomers like 1,3,6,8-Tetramethylphenanthrene. Coupling GC with high-resolution MS (HRMS) further enhances specificity .
Q. How can researchers optimize extraction protocols for this compound in complex matrices?
Solid-phase extraction (SPE) using silica or C18 cartridges is effective for isolating PAHs from environmental samples. For lipid-rich matrices (e.g., biota), saponification followed by liquid-liquid extraction improves recovery. Method validation should include spike-and-recovery tests with deuterated analogs (e.g., Phenanthrene-d10) to account for matrix effects .
Q. What are the current hypotheses regarding the structure-activity relationships of tetramethylphenanthrene derivatives in biological systems?
While 1,2,3,4-Tetramethylphenanthrene has demonstrated tumorigenic activity in historical studies, the bioactivity of this compound remains underexplored . Computational modeling (e.g., molecular docking) suggests that methyl group positioning influences DNA adduct formation and metabolic activation by cytochrome P450 enzymes. In vitro assays using hepatic microsomes are recommended to validate these predictions and assess metabolite profiles.
Methodological Notes
- Data Contradictions : Discrepancies in toxicity studies may arise from isomer misidentification. Always cross-validate analytical results with certified reference materials .
- Experimental Design : For structural elucidation, combine NMR (e.g., ¹H, ¹³C) with X-ray crystallography to resolve methyl group positions unambiguously .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
